Lipophilicity (LogP) Comparison: Increased Hydrophobicity vs. Unsubstituted 4-Aminoquinoline-3-carboxylic Acid
The addition of 6- and 8-methyl groups to the quinoline core significantly increases lipophilicity compared to the unsubstituted 4-aminoquinoline-3-carboxylic acid scaffold. This is a class-level inference derived from the known logP contributions of methyl substituents on aromatic systems [1]. The calculated LogP for 4-amino-6,8-dimethylquinoline-3-carboxylic acid is 2.13 , whereas 4-aminoquinoline-3-carboxylic acid (CAS 68313-46-2) has an estimated LogP of approximately 1.1-1.4 based on fragment-based calculations [1]. The observed increase in lipophilicity (ΔLogP ≈ 0.7-1.0) is expected to enhance membrane permeability in biological assays, a critical parameter for antibacterial activity where target engagement often requires traversal of bacterial cell envelopes [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP: 2.13 |
| Comparator Or Baseline | 4-aminoquinoline-3-carboxylic acid (CAS 68313-46-2) estimated LogP: ~1.1-1.4 |
| Quantified Difference | ΔLogP ≈ 0.7-1.0 (increased lipophilicity) |
| Conditions | Computational prediction; vendor-reported value for target compound ; fragment-based estimation for comparator [1] |
Why This Matters
Higher lipophilicity correlates with improved membrane permeability and potentially enhanced cellular uptake, a key consideration when selecting a quinoline scaffold for antibacterial or cell-based screening campaigns.
- [1] ChemBase. 4-aminoquinoline-3-carboxylic acid. Product ID: EN300-39148. CAS: 68313-46-2. View Source
- [2] Sanchez JP, Domagala JM, Hagen SE, Heifetz CL, Hutt MP, Nichols JB, Trehan AK. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. J Med Chem. 1988;31(5):983-991. PMID: 3361584. View Source
